molecular formula C19H20FN3O6 B13066149 (2S)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11,12-dicarboxylic acid

(2S)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11,12-dicarboxylic acid

Cat. No.: B13066149
M. Wt: 405.4 g/mol
InChI Key: NQQVLJPOFYCHGX-VIFPVBQESA-N
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Description

(2S)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11,12-dicarboxylic acid is a complex organic compound that belongs to the class of fluoroquinolones. Fluoroquinolones are known for their broad-spectrum antibacterial activity. This compound is characterized by its unique tricyclic structure, which includes a fluorine atom, a piperazine ring, and multiple carboxylic acid groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11,12-dicarboxylic acid typically involves multiple steps, including the formation of the quinolone core, introduction of the fluorine atom, and incorporation of the piperazine ring. One common approach is to start with a quinoline derivative, followed by fluorination and subsequent functional group modifications .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired chemical transformations .

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of ketone groups to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate in organic synthesis .

Biology

In biological research, this compound is studied for its potential antibacterial properties. Its ability to inhibit bacterial DNA gyrase makes it a candidate for developing new antibacterial agents .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its antibacterial activity makes it a potential candidate for treating bacterial infections, especially those resistant to other antibiotics .

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique chemical properties make it suitable for various applications, including catalysis and material science .

Mechanism of Action

The mechanism of action of (2S)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11,12-dicarboxylic acid involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication. By binding to the DNA gyrase, the compound prevents the supercoiling of bacterial DNA, thereby inhibiting bacterial growth and replication .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C19H20FN3O6

Molecular Weight

405.4 g/mol

IUPAC Name

(2S)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11,12-dicarboxylic acid

InChI

InChI=1S/C19H20FN3O6/c1-9-8-29-17-13-10(7-11(20)14(17)22-5-3-21(2)4-6-22)16(24)12(18(25)26)15(19(27)28)23(9)13/h7,9H,3-6,8H2,1-2H3,(H,25,26)(H,27,28)/t9-/m0/s1

InChI Key

NQQVLJPOFYCHGX-VIFPVBQESA-N

Isomeric SMILES

C[C@H]1COC2=C3N1C(=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O)C(=O)O

Canonical SMILES

CC1COC2=C3N1C(=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O)C(=O)O

Origin of Product

United States

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